

Protoescigenin 21-tiglate: A Technical Overview for Researchers

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Compound of Interest

Compound Name: *Protoescigenin 21-tiglate*

Cat. No.: *B15594763*

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For research, scientific, and drug development professionals, this guide provides a comprehensive summary of the current technical data available for **Protoescigenin 21-tiglate**. Due to the limited specific information on this compound, this document also includes relevant information on its parent compound, protoescigenin.

Core Compound Information

Protoescigenin 21-tiglate is a natural product, a triterpenoid saponin, that has been identified as a constituent of plants from the Aesculus (horse chestnut) genus. The chemical information for this compound is subject to some ambiguity in publicly available sources.

Chemical Structure and CAS Number

The nomenclature "**Protoescigenin 21-tiglate**" suggests that it is an ester of protoescigenin where a tiglic acid moiety is attached at the 21-hydroxyl position. It is important to note that tiglic acid can exist as (E) and (Z) isomers, which may lead to different compounds with distinct CAS numbers.

Based on supplier information, the following CAS numbers have been associated with isomers of this compound:

Isomer/Synonym	CAS Number
(E)-21-Angeloyl-protoaescigenin	7047-43-0
(Z)-Protoescigenin 21-tiglate	35931-54-5

Some suppliers also list the CAS number as "N/A", highlighting the need for careful analytical confirmation of the specific isomer when sourcing this compound.

Supplier Information

A number of chemical suppliers list **Protoescigenin 21-tiglate** or its isomers for research purposes. The following table summarizes some of these suppliers. This list is not exhaustive and does not constitute an endorsement.

Supplier	Product Name(s)	Purity	Notes
InvivoChem	Protoescigenin 21-tiglate	≥98%	
CD BioSustainable	Protoescigenin 21-tiglate, (E)-21-Angeloyl-protoaescigenin	Not specified	
ChemNorm	Protoescigenin 21-tiglate	Not specified	For research and lab use only.
TargetMol	21-Angeloyl-protoaescigenin, (Z)-Protoescigenin 21-tiglate	Not specified	For research purposes only.
MedChemExpress	Protoescigenin 21-tiglate, ((E)-21-Angeloyl-protoaescigenin)	Not specified	

Biological Activity

The biological activity of **Protoescigenin 21-tiglate** is not extensively documented in peer-reviewed literature. However, some suppliers report antitumor activity.

Antitumor Activity

In vitro studies have suggested that **Protoescigenin 21-tiglate** exhibits inhibitory effects on cancer cell lines. The reported IC50 values are summarized below:

Cell Line	IC50 (μM)
MCF-7 (Breast Cancer)	>80
HeLa (Cervical Cancer)	80

It is noted that one supplier indicates a weaker antitumor activity for the (E)-isomer.[1] Another source reports more potent activity for what is described as "**Protoescigenin 21-tiglate**," with IC50 values of 38.2 μM and 33 μM against MCF-7 and HeLa cells, respectively.[2] This discrepancy may be due to isomeric differences or variations in experimental conditions.

Experimental Protocols

Detailed experimental protocols for the specific synthesis or isolation of **Protoescigenin 21-tiglate** are not readily available in the public domain. However, a protocol for the preparation of its parent compound, protoescigenin, from β-escin has been published. This can serve as a foundational method for researchers interested in obtaining the precursor for a subsequent tigation reaction.

Preparation of Protoescigenin from β-Escin

This two-step process involves the controlled degradation of escin to yield a mixture of sapogenins, from which protoescigenin is isolated and purified.

Step 1: Hydrolysis of β-Escin

- Dissolve crystalline β-escin in methanol.

- Slowly add a solution of sulfuric acid in methanol to the β -escin solution while stirring.
- Heat the reaction mixture at 67–68 °C for 100 hours.
- After cooling, add a methanolic solution of sodium hydroxide.
- Continue heating at 70–72 °C for an additional hour.

Step 2: Purification of Protoescigenin

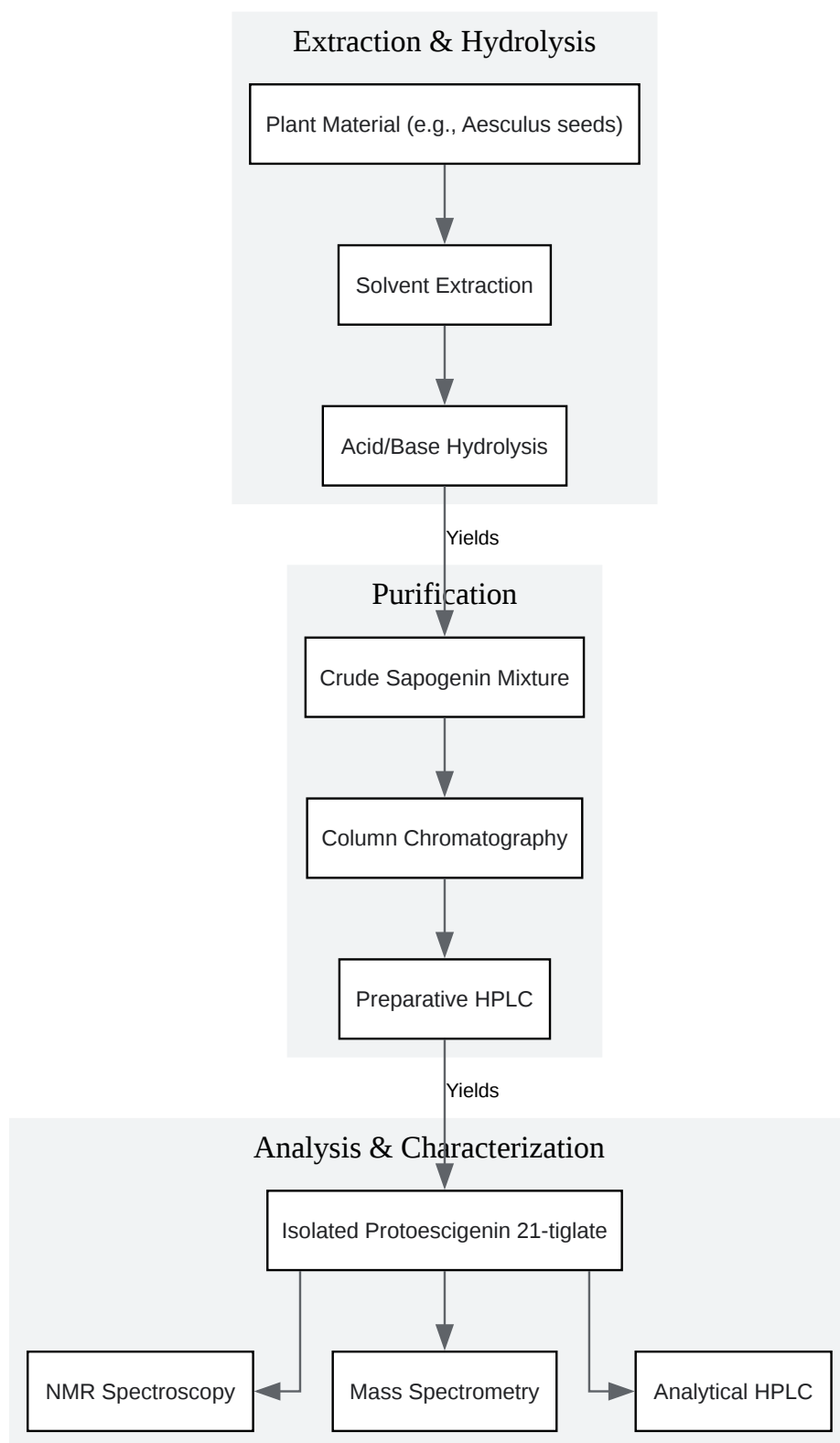
- Filter the solid precipitate and wash with diluted methanol.
- Dry the filtrate to obtain crude protoescigenin.
- Refine the crude product by dissolving it in isopropanol at 55 °C, followed by filtration to remove impurities.
- Further purification can be achieved through treatment with cyclohexane and water.

This is a summary of a published protocol. For complete details, including reagent quantities and safety precautions, researchers should consult the original publication.

Signaling Pathways and Experimental Workflows

Currently, there is a lack of published research detailing the specific signaling pathways modulated by **Protoescigenin 21-tiglate**. Consequently, no diagrams for signaling pathways or detailed experimental workflows can be provided at this time.

To illustrate a potential experimental workflow for the isolation and characterization of triterpenoid saponins from a natural source, a generalized workflow is provided below.



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Caption: Generalized workflow for the isolation and analysis of **Protoescigenin 21-tiglate**.

Conclusion

Protoescigenin 21-tiglate is a triterpenoid saponin with reported antitumor activity. However, detailed information regarding its synthesis, specific biological mechanism of action, and signaling pathways is currently limited in the scientific literature. Researchers interested in this compound should be aware of the potential for isomeric ambiguity and are encouraged to perform thorough analytical characterization. The provided information on the preparation of its precursor, protoescigenin, offers a starting point for obtaining this molecule for further research. As more studies are conducted, a clearer understanding of the therapeutic potential of **Protoescigenin 21-tiglate** is anticipated.

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References

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